molecular formula C14H11FO4 B1437347 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid CAS No. 1021245-91-9

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid

Cat. No.: B1437347
CAS No.: 1021245-91-9
M. Wt: 262.23 g/mol
InChI Key: YEYAFSZLDCJCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is a useful research compound. Its molecular formula is C14H11FO4 and its molecular weight is 262.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-4-(2-methoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-18-12-4-2-3-5-13(12)19-11-7-6-9(14(16)17)8-10(11)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYAFSZLDCJCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Safety Data Sheet (SDS) and toxicity profile for 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth toxicity profile and handling framework for 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid . As this compound is frequently utilized as an advanced intermediate in the synthesis of PPAR agonists, kinase inhibitors, and metabolic disease therapeutics, it often lacks the extensive public toxicological datasets associated with marketed drugs.

Consequently, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across Toxicology from structurally validated analogs (e.g., 3-fluoro-4-methoxybenzoic acid and diphenyl ethers) to establish a "Safety by Design" protocol. The following directives are designed to protect research personnel and ensure data integrity during drug development workflows.

Part 1: Chemical Identity & Physicochemical Drivers

Understanding the physicochemical properties is the first step in predicting bioavailability, skin permeation, and environmental fate.

PropertyValue (Predicted/Experimental)Impact on Safety & Handling
Chemical Name 3-Fluoro-4-(2-methoxyphenoxy)benzoic acidOfficial IUPAC designation.
Molecular Formula C₁₄H₁₁FO₄Carbon-rich scaffold implies organic solubility.
Molecular Weight 262.23 g/mol Small molecule; potential for transdermal absorption.
Physical State Solid (Crystalline Powder)Dust inhalation is the primary exposure vector.
pKa (Acidic) ~3.8 – 4.2 (Calculated)Corrosive/Irritant: Solutions < pH 4 can damage eye tissue.
LogP (Lipophilicity) ~3.1 – 3.5 (Predicted)High Permeability: Lipophilic enough to cross skin barriers; requires specific glove selection.
Solubility DMSO, Methanol, EthanolUse chemical-resistant aprons when handling solutions.

Part 2: GHS Hazard Classification (Provisional)

Note: In the absence of a compound-specific LD50, we apply the Precautionary Principle . The following classifications are derived from the functional group analysis of fluorinated benzoic acids and diaryl ethers.

Hazard Statements (GHS)
  • H315: Causes skin irritation.[1][2][3][4] (Acidic proton + lipophilic tail)

  • H319: Causes serious eye irritation.[1][2][3][4] (Acidic pH effect)

  • H335: May cause respiratory irritation.[1][3] (Dust inhalation)

  • H412: Harmful to aquatic life with long-lasting effects. (Diphenyl ether moiety is often persistent).

Signal Word: WARNING
Precautionary Statements (Critical for SOPs)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • P280: Wear protective gloves (Nitrile)/protective clothing/eye protection (Safety Goggles).

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do.[1][2][5] Continue rinsing.[1][2][5]

Part 3: Toxicity Profiling & Read-Across Logic

As a Senior Scientist, you must validate why we classify this compound as hazardous without direct animal data. We use a "Read-Across" workflow.

Structural Alerts & Mechanistic Toxicity
  • Carboxylic Acid Head: The primary driver of local irritation. Upon contact with mucous membranes, the proton donation lowers local pH, causing protein denaturation (irritation).

  • Fluorine Substitution (C-3): Fluorine enhances metabolic stability (blocking Phase I metabolism at that site) and increases lipophilicity. This often increases the half-life of the compound in the body compared to the non-fluorinated analog.

  • Diaryl Ether Linkage: This motif is generally stable but can be associated with thyroid hormone mimicry in some environmental contexts (though less likely in this specific pharmaceutical intermediate structure).

Visualizing the Toxicity Assessment Workflow

The following diagram illustrates the decision logic used to assign the safety profile.

ToxicityAssessment Compound 3-Fluoro-4-(2-methoxyphenoxy) benzoic acid FuncGroups Identify Functional Groups: 1. Carboxylic Acid 2. Fluorine 3. Diaryl Ether Compound->FuncGroups Structure Analysis ReadAcross Read-Across Analysis: (Benzoic Acid + Diphenyl Ether) FuncGroups->ReadAcross Database Query Hazards Provisional Hazards: Skin/Eye Irritant (H315/H319) Aquatic Tox (H412) ReadAcross->Hazards SAR Prediction Controls Control Banding: OEB 3 (10-100 µg/m³) Hazards->Controls Risk Mitigation

Figure 1: The "Read-Across" toxicology workflow used to derive provisional safety bands for novel intermediates.

Part 4: Occupational Hygiene & Handling Protocols

This section defines the "Self-Validating System" for handling. If the protocol is followed, exposure is physically impossible.

Containment Strategy (OEB 3 Assignment)

We assign this compound to Occupational Exposure Band 3 (OEB 3) .

  • Target Control Limit: 10 – 100 µg/m³ (8-hour TWA).

  • Rationale: While not a confirmed carcinogen, the high biological activity potential (kinase/PPAR target) and irritant properties necessitate containment beyond a standard fume hood if dust is generated.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementTechnical Justification
Respiratory N95 / P3 Mask (Solids) or Powered Air Purifying Respirator (PAPR) (Large Scale)Prevents inhalation of fine particulates which can cause H335 (Respiratory Irritation).
Hands Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)The LogP (~3.5) suggests lipophilicity. Double gloving creates a tortuous path for permeation. Change every 2 hours.
Eyes Chemical Safety Goggles (Not just safety glasses)Acidic dusts are hygroscopic; they will dissolve in eye moisture to create a corrosive acidic solution.
Body Tyvek® Lab Coat (Disposable) with wrist cuffsPrevents dust accumulation on street clothes, reducing "take-home" exposure risks.
Experimental Workflow: The "Closed Loop" Synthesis

When using this compound in synthesis (e.g., amide coupling), follow this workflow to minimize open handling.

HandlingProtocol cluster_containment Critical Containment Zone Start Weighing Station (Vented Balance Enclosure) Solubilization Solubilization (Add solvent IMMEDIATELY to suppress dust) Start->Solubilization Transfer Solid Reaction Reaction Vessel (Closed System / Septum) Solubilization->Reaction Syringe Transfer Quench Quench/Workup (Fume Hood - Sash at 18") Reaction->Quench Completion Waste Waste Disposal (Double Bagged Solid Waste) Quench->Waste Byproducts

Figure 2: Closed-loop handling protocol to minimize dust exposure during the critical weighing and solubilization phases.

Part 5: Emergency Response & First Aid

Spillage (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE (including N95/P3 respirator).

  • Contain: Do NOT dry sweep. This generates airborne dust.

  • Neutralize/Clean: Cover spill with wet paper towels (water or dilute sodium bicarbonate) to dampen the powder. Scoop into a waste container.

  • Decontaminate: Wipe surface with 10% soap solution, then water.

First Aid Measures
  • Eye Contact: Immediate irrigation is critical.[5] Flush for 15 minutes. The acidic nature means damage happens fast.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol/solvents (this drives the lipophilic compound deeper into the dermis).

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from acid irritation), seek medical attention.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2783356 (Structural Analog: 3-Fluoro-4-(trifluoromethoxy)benzoic acid). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Strategic Fluorination: The Role of Benzoic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Fluorinated Benzoic Acid Derivatives in Drug Discovery Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

The strategic incorporation of fluorine into benzoic acid scaffolds has evolved from a niche synthetic tactic to a fundamental pillar of modern medicinal chemistry. This whitepaper analyzes the structural, physicochemical, and pharmacokinetic impacts of fluorinated benzoic acid derivatives. By replacing hydrogen or hydroxyl groups with fluorine, drug developers can modulate acidity (pKa), enhance lipophilicity (LogP), and—most critically—erect metabolic blockades against cytochrome P450-mediated oxidation. We review key case studies, including Diflunisal and Pirtobrutinib , and provide a validated experimental protocol for synthesizing these privileged scaffolds.

Physicochemical Profiling: The "Fluorine Effect"[2]

The introduction of fluorine into a benzoic acid core is not merely a steric substitution; it is an electronic reprogramming of the molecule. Fluorine’s extreme electronegativity (3.98 Pauling scale) induces significant dipoles and alters the acidity of the carboxylic acid headgroup.

Acidity Modulation (pKa)

The position of the fluorine atom dictates the magnitude of the pKa shift.[1] The Ortho Effect is particularly pronounced, where 2-fluorobenzoic acid exhibits significantly higher acidity due to the inductive stabilization of the carboxylate anion and potential intramolecular hydrogen bonding.[2]

Table 1: Comparative Physicochemical Properties of Fluorinated Benzoic Acids

CompoundStructurepKa (Experimental)LogP (Octanol/Water)Electronic Effect
Benzoic Acid C₆H₅COOH4.201.87Reference Standard
2-Fluorobenzoic Acid 2-F-C₆H₄COOH3.27 2.05Strong Inductive (-I) + Ortho Effect
3-Fluorobenzoic Acid 3-F-C₆H₄COOH3.862.16Moderate Inductive (-I)
4-Fluorobenzoic Acid 4-F-C₆H₄COOH4.142.20Weak Inductive (-I) vs. Resonance (+R)

Data Source: Compiled from standard physicochemical databases and comparative analysis [1, 2].

Lipophilicity and Permeability

Fluorination typically increases lipophilicity (LogP), enhancing membrane permeability. However, the C-F bond is also capable of orthogonal multipolar interactions with protein backbones, often improving binding affinity in hydrophobic pockets where a C-H bond would be too weak and a C-OH too polar.

Mechanistic Insight: Metabolic Blockade[2]

One of the primary failures in early-stage drug discovery is rapid metabolic clearance. The benzoic acid moiety is susceptible to Phase I oxidation (hydroxylation) at the para position and Phase II conjugation (glucuronidation) at the carboxylic acid.

The "Fluorine Wall"

Replacing a metabolically labile C-H bond with a C-F bond (Bond Dissociation Energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks oxidative metabolism. The C-F bond is chemically inert to the radical cation mechanism employed by Cytochrome P450 enzymes.

MetabolicBlockade cluster_0 Standard Metabolism (Rapid Clearance) cluster_1 Fluorine Blockade (Enhanced Stability) Node1 Benzoic Acid Derivative (Para-H) Node2 CYP450 Oxidation Node1->Node2 Node3 Para-Hydroxy Metabolite (High Polarity / Excretion) Node2->Node3 Hydroxylation Node4 Fluorinated Analog (Para-F) Node5 CYP450 Encounter Node4->Node5 Node6 Metabolically Stable (Extended Half-Life) Node5->Node6 Oxidation Blocked

Figure 1: Mechanism of metabolic stabilization via para-fluorination. The strong C-F bond resists the hydrogen abstraction step required for CYP450-mediated hydroxylation.

Case Studies in Drug Discovery

Diflunisal: The Bioisosteric Evolution of Aspirin

Diflunisal represents a classic example of scaffold evolution. To improve upon Aspirin (acetylsalicylic acid), researchers sought to increase potency and duration of action.[3]

  • Modification: Introduction of a 2,4-difluorophenyl group at the C5 position of salicylic acid.[3][4]

  • Result: The hydrophobic fluorophenyl group increases potency (via hydrophobic binding) and blocks metabolism, resulting in a drug with a half-life 3-4 times longer than salicylic acid [3].

Pirtobrutinib: Precision Kinase Inhibition

Pirtobrutinib (Jaypirca), a non-covalent BTK inhibitor, utilizes 5-fluoro-2-methoxybenzoic acid as a critical pharmacophore.

  • Role: The fluorinated benzoic core serves as a precise linker that orients the molecule within the ATP-binding pocket of BTK. The fluorine atom likely modulates the conformation of the amide bond and protects the aromatic ring from oxidative degradation [4].

Experimental Protocol: Palladium-Catalyzed Synthesis of Fluorinated Biaryl Scaffolds

This protocol describes the synthesis of a Diflunisal analogue via Suzuki-Miyaura cross-coupling. This method is preferred in discovery chemistry for its tolerance of functional groups (like the carboxylic acid) and high reliability.

Objective: Synthesis of 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid.

Reagents & Materials
  • Substrate: 5-Bromo-2-hydroxybenzoic acid (1.0 equiv)

  • Coupling Partner: 2,4-Difluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen or argon for 10 minutes. Rationale: Palladium catalysts are sensitive to oxidation; an inert atmosphere ensures catalytic turnover.

  • Reactant Loading: Charge the flask with 5-bromo-2-hydroxybenzoic acid (217 mg, 1.0 mmol), 2,4-difluorophenylboronic acid (190 mg, 1.2 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and 2.0 M aqueous K₂CO₃ (1.5 mL). Rationale: The biphasic system dissolves the inorganic base while the organic solvent solubilizes the aryl halides.

  • Reaction: Heat the mixture to 90°C under nitrogen for 4-6 hours.

    • Validation Point: Monitor reaction progress via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the starting bromide (Rf ~0.4) and the appearance of a fluorescent product spot (Rf ~0.3).

  • Workup: Cool the reaction to room temperature. Acidify carefully with 1M HCl to pH ~2 (precipitating the carboxylic acid). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-10% MeOH in DCM).

  • Characterization: Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (ESI-). Expect a molecular ion peak [M-H]⁻ at m/z ~249.

SynthesisWorkflow Step1 Reagent Prep: 5-Bromo-salicylic acid + 2,4-Difluorophenylboronic acid Step2 Catalysis Setup: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C, N2 Step1->Step2 Step3 Monitoring (TLC/LCMS): Check for Bromide consumption Step2->Step3 Step3->Step2 Incomplete Step4 Acidic Workup: HCl to pH 2 -> Extraction Step3->Step4 Complete Step5 Purification: Silica Chromatography Step4->Step5

Figure 2: Operational workflow for the Suzuki-Miyaura synthesis of fluorinated benzoic acid derivatives.

Future Outlook: 18F-PET Imaging

Beyond therapeutics, fluorinated benzoic acids are becoming indispensable in diagnostics. [18F]-SFB (N-succinimidyl-4-[18F]fluorobenzoate) is the "gold standard" prosthetic group for radiolabeling proteins and peptides for Positron Emission Tomography (PET). The stability of the fluorobenzoyl moiety ensures that the radioactive signal remains attached to the biomolecule in vivo, allowing for precise imaging of biological processes [5].

References

  • BenchChem. (2025).[1][2] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic Acid. Retrieved from

  • Merck & Co. (1980). Discovery of Diflunisal. U.S. Patent 4,225,730. Retrieved from

  • Loxo Oncology. (2023). Synthesis of Pirtobrutinib and Intermediates. WO/2025/083736. Retrieved from

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones for PET. Arkivoc. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex Active Pharmaceutical Ingredients (APIs). 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid stands out as a pivotal pharmaceutical intermediate, valued for its unique structural features that facilitate the synthesis of targeted therapeutics. This guide provides an in-depth exploration of this diaryl ether derivative, detailing its synthesis, physicochemical properties, and critical role in drug development, with a specific focus on its application as a precursor to kinase inhibitors like Foretinib. The protocols and mechanistic insights herein are designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.

Introduction: A Molecule of Strategic Importance

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is a bifunctional organic compound featuring a diaryl ether linkage. Its chemical architecture is of significant interest in pharmaceutical development for several reasons:

  • Diaryl Ether Core: The ether bridge provides a balance of conformational flexibility and stability, a common structural motif in many biologically active molecules.

  • Fluorine Substitution: The presence of a fluorine atom can significantly enhance a drug molecule's metabolic stability, lipophilicity, and receptor-binding affinity by altering its electronic properties and blocking sites of metabolic attack.[1]

  • Carboxylic Acid Handle: The carboxyl group is a versatile functional "handle" that serves as a primary reaction site for forming amide bonds, esters, and other derivatives, which is a fundamental step in building more complex molecular structures.[1]

  • Methoxy Group: The electron-donating methoxy group influences the electronic distribution of the aromatic ring system, which can be crucial for molecular recognition and binding at the target site.

This combination of features makes 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid a valuable precursor, particularly in the synthesis of targeted cancer therapies. One of its most notable applications is in the synthesis of Foretinib (GSK1363089), an experimental inhibitor of key kinase enzymes such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]

Physicochemical Properties & Safety Data

A thorough understanding of the compound's physical properties and safety profile is essential for its proper handling, storage, and use in a laboratory setting.

Compound Data
PropertyValueSource(s)
CAS Number 849217-64-7[2]
Molecular Formula C₁₄H₁₁FO₄N/A
Molecular Weight 262.24 g/mol N/A
Appearance White to off-white solid/powder[3]
Melting Point 211-213 °C[3][4]
Safety & Handling

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Identification:

    • Causes skin irritation (H315).[5][6]

    • Causes serious eye irritation (H319).[5][6]

    • May cause respiratory irritation (H335).[5]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area. Avoid breathing dust and prevent contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][5]

    • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][5]

    • First Aid: In case of skin contact, wash with plenty of water.[3] If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present.[3] If irritation persists, seek medical attention.[3][5]

Synthesis of the Intermediate: The Ullmann Condensation

The formation of the diaryl ether bond is the key step in synthesizing 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid. The copper-catalyzed Ullmann condensation is a classic and robust method for this transformation. This reaction couples an aryl halide with an alcohol or phenol.

Rationale of the Ullmann Reaction

The choice of the Ullmann reaction is based on its proven efficacy in forming C-O bonds between aryl groups, particularly when palladium-catalyzed methods like the Buchwald-Hartwig coupling might be more costly due to expensive ligands and catalysts.[7] The Ullmann condensation typically employs a copper catalyst, which is more economical.[7] The reaction requires high temperatures (often >100-220°C) and a strong base to facilitate the coupling of a phenol with an aryl halide.[7]

The proposed synthesis involves the reaction between 3-fluoro-4-hydroxybenzoic acid and 1-bromo-2-methoxybenzene (or a similar halogenated anisole).

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Fluoro-4-hydroxybenzoic acid Catalyst Copper(I) Catalyst (e.g., CuI) Product 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid A->Product Ullmann Condensation B 1-Bromo-2-methoxybenzene B->Product Ullmann Condensation Base Strong Base (e.g., K₂CO₃, Cs₂CO₃) Solvent High-Boiling Polar Solvent (e.g., DMF, NMP) Temp High Temperature (100-220°C) G cluster_pathway Foretinib Synthesis Pathway Intermediate 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid Activation Acid Activation (e.g., SOCl₂, EDCI) Intermediate->Activation Step 1 Foretinib Foretinib Activation->Foretinib Step 2: Amide Coupling Amine N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide derivative Amine->Foretinib

Sources

Procedure for esterification of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This Application Note details the optimized protocol for the methyl esterification of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid . This substrate represents a specific class of electron-deficient diaryl ethers often utilized as intermediates in the synthesis of PPAR agonists (e.g., Farglitazar analogs) and other metabolic disease therapeutics.

Chemical Challenges: The substrate presents a unique electronic environment:

  • Electronic Push-Pull: The 3-Fluoro substituent exerts an inductive electron-withdrawing effect (–I), theoretically increasing the acidity of the carboxylic acid. However, the 4-(2-methoxyphenoxy) group acts as a resonance electron donor (+R), which can slightly deactivate the carbonyl carbon toward nucleophilic attack compared to nitro- or cyano-benzoic acids.

  • Steric Considerations: While the carboxyl group is not sterically crowded, the bulky ortho-methoxy group on the phenoxy ring can influence solubility and packing, necessitating specific solvent choices for purification.

Recommended Strategy: While Fischer esterification (acid-catalyzed equilibrium) is viable, this protocol prioritizes the Acyl Chloride Activation Method (via Thionyl Chloride) . This pathway is chosen for its irreversibility and higher conversion rates (>98%) for electron-modified benzoic acids, ensuring minimal unreacted substrate in the final matrix.

Reaction Mechanism & Critical Parameters

The transformation proceeds via the in situ generation of the acid chloride, followed by nucleophilic acyl substitution.

Pathway:

  • Activation: Reaction with Thionyl Chloride (

    
    ) converts the carboxylic acid (
    
    
    
    ) to the highly reactive acid chloride (
    
    
    ), releasing
    
    
    and
    
    
    gas.
  • Substitution: The acid chloride reacts rapidly with methanol (

    
    ) to form the methyl ester (
    
    
    
    ).

Key Advantages of this Protocol:

  • Irreversibility: Unlike Fischer esterification, the evolution of

    
     gas drives the reaction to completion according to Le Chatelier's principle.
    
  • Self-Purification: The byproducts (

    
    , 
    
    
    
    ) are volatile, simplifying the workup.

Experimental Protocol: Acyl Chloride Method

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes
3-Fluoro-4-(2-methoxyphenoxy)benzoic acid Substrate1.0~262.23Dry thoroughly before use.
Thionyl Chloride (

)
Activator1.5 - 2.0118.97Toxic/Corrosive. Use fresh.
Methanol (anhydrous) Solvent/RgtExcess (20 vol)32.04Must be dry (<0.05% water).
DMF (Dimethylformamide) Catalyst0.05 (Cat.)73.09Optional.[1] Accelerates acid chloride formation.
Step-by-Step Methodology

Step 1: Setup & Activation

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or

    
     line).
    
  • Charge the flask with 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid (1.0 equiv).

  • Add Methanol (anhydrous, 10–15 mL per gram of substrate). Note: While SOCl2 is often used neat or in DCM for acid chloride isolation, generating it in situ in Methanol is a "one-pot" variation known as the "methanolysis of acid chlorides" which is highly effective for stable esters.

    • Alternative (Strict Acid Chloride Route): If the substrate is valuable, suspend in DCM, add SOCl2 + cat. DMF, reflux 2h, evaporate to dryness, then redissolve in DCM and add MeOH/Pyridine. The protocol below uses the direct MeOH/SOCl2 method for operational simplicity.

Step 2: Reagent Addition (Exothermic Control)

  • Cool the methanolic suspension to 0°C using an ice bath.

  • Add Thionyl Chloride (1.5 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.

    • Caution: The reaction with methanol is exothermic and releases HCl gas. Ensure efficient fume hood ventilation.

Step 3: Reaction & Reflux

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heat the reaction to Reflux (65°C) .

  • Maintain reflux for 3–5 hours .

    • Checkpoint: Monitor via TLC (Solvent: 20% Ethyl Acetate in Hexanes). The starting acid (

      
      , streaking) should disappear, replaced by the less polar ester (
      
      
      
      ).

Step 4: Workup & Isolation

  • Cool the mixture to RT.

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess Methanol and residual SOCl2/HCl.

  • Redissolve: Dissolve the residue in Ethyl Acetate (EtOAc) .

  • Wash Cycle:

    • Wash 2x with Saturated

      
        (Caution: 
      
      
      
      evolution). This neutralizes trapped HCl and removes unreacted acid.
    • Wash 1x with Brine .

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .[2]
  • Concentration: Filter and evaporate the solvent to yield the crude methyl ester.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow and decision points for the synthesis.

Esterification_Workflow cluster_legend Process Phase Start Start: 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid Activation Add SOCl2 (dropwise) @ 0°C Solvent: Anhydrous MeOH Start->Activation Reflux Reflux @ 65°C (3-5 Hours) In-situ Acid Chloride -> Ester Activation->Reflux TLC_Check TLC Check (Start Material Consumed?) Reflux->TLC_Check Continue_Reflux Continue Reflux (+1-2h) TLC_Check->Continue_Reflux No Workup Evaporate MeOH Redissolve in EtOAc TLC_Check->Workup Yes Continue_Reflux->TLC_Check Wash Wash: Sat. NaHCO3 (2x) Removes HCl & Unreacted Acid Workup->Wash Final Final Product: Methyl 3-fluoro-4-(2-methoxyphenoxy)benzoate Wash->Final

Figure 1: Decision-gated workflow for the Thionyl Chloride mediated esterification.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures are expected:

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexanes:Ethyl Acetate (4:1).

  • Visualization: UV (254 nm). The ester will appear as a distinct dark spot significantly higher (

    
    ) than the starting acid.
    

2.


-NMR (Expected Shifts in 

):
  • Ester Methyl (

    
    ):  A prominent singlet (
    
    
    
    ~3.90 ppm, 3H).[3][4]
  • Methoxy Ether (

    
    ):  A singlet (
    
    
    
    ~3.80 ppm, 3H). Note: Distinguish this from the ester methyl; the ester is usually slightly more deshielded.
  • Aromatic Region:

    • The 3-Fluoro ring protons will show characteristic splitting (d, dd) due to

      
       coupling (
      
      
      
      ).
    • The 4-phenoxy ring protons will appear as a multiplet (

      
       6.9 - 7.4 ppm).
      

3. HPLC Purity:

  • Column: C18 Reverse Phase.

  • Method: Gradient 10%

    
     90% ACN in Water (+0.1% Formic Acid).
    
  • Target: >98% Area Under Curve (AUC).

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield Incomplete activation or wet methanol.Ensure MeOH is anhydrous.[2][5] Increase

to 2.0 equiv.
Sticky Residue Polymerization or impurities.The phenoxy group adds lipophilicity. If oil forms, triturace with cold hexanes to induce crystallization.
Acid Impurity Inefficient NaHCO3 wash.The 3-Fluoro group increases acid strength (

drops). Ensure the aqueous wash is basic (pH > 8) to fully deprotonate and remove unreacted acid.

References

  • Sigma-Aldrich. 3-Fluoro-4-methoxybenzoic acid Product Specification and Reactivity. (Accessed 2023). Link

  • National Institutes of Health (NIH) - PubChem. 4-Phenoxybenzoic acid derivatives and synthesis. PubChem Compound Database. Link

  • Organic Syntheses. Synthesis of Phenols and Benzoic Acid Derivatives. Org.[1][4][5][6][7] Synth. Coll. Vol. 5, p. 414.[1] Link

  • BenchChem. Application Notes for Esterification of 4-Hydroxybenzoic Acid Derivatives. (General protocols for substituted benzoic acids). Link

  • ChemicalBook. Synthesis procedures for Fluorinated Benzoic Acids.Link

Sources

Application Note & Protocol: Synthesis of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

This document provides a detailed technical guide for the synthesis of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid, a critical building block in medicinal chemistry. This diaryl ether is a key intermediate in the multi-step synthesis of Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2 enzymes used in the treatment of metastatic melanoma.[1][2] The protocol herein focuses on the Nucleophilic Aromatic Substitution (SNAr) pathway, a robust and scalable method for constructing the diaryl ether linkage. We will explore the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, discuss critical reaction parameters, and offer a guide for troubleshooting common issues. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.

Reaction Theory: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The formation of the diaryl ether bond in this synthesis is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitution at aliphatic centers (SN2), the SNAr reaction does not proceed via a backside attack, which is sterically impossible on a planar aromatic ring.[3][4] Instead, it follows a two-step addition-elimination mechanism.

Pillars of the SNAr Reaction:

  • Electrophilic Aromatic Ring: The reaction requires an aromatic ring that is "electron-poor." This is achieved by the presence of strong electron-withdrawing groups (EWGs) on the ring, which make the carbon atoms attached to the leaving group more electrophilic and susceptible to nucleophilic attack.[3][5] In our case, the carboxylic acid (-COOH) and fluoro (-F) groups on the benzoic acid starting material serve this activating role.

  • Stabilized Intermediate: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), temporarily breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][6] The stability of this complex is the linchpin of the reaction. The EWGs are crucial as they must be positioned ortho or para to the leaving group to effectively delocalize and stabilize the negative charge through resonance.[5][7][8]

  • Effective Leaving Group: In the final, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored. For SNAr reactions, the leaving group ability often follows the trend F > Cl > Br > I.[5] This is counterintuitive to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon significantly more electrophilic and accelerating the formation of the Meisenheimer complex.[4][7]

Below is a diagram illustrating the specific mechanism for this synthesis.

SNAr_Mechanism Mechanism of SNAr for Diaryl Ether Synthesis cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation ArylHalide 3,4-Difluorobenzoic Acid (Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer Attack at ipso-Carbon Nucleophile Guaiacolate Anion (Nucleophile) Nucleophile->Meisenheimer Attack at ipso-Carbon Product 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid Meisenheimer->Product Elimination & Aromatization LeavingGroup Fluoride Ion (F⁻) Meisenheimer->LeavingGroup

Caption: The Addition-Elimination Mechanism of SNAr.

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Standard laboratory safety procedures, including the use of a fume hood and appropriate personal protective equipment (PPE), are mandatory.

Reagents & Materials
Reagent/MaterialGradeSupplierNotes
3,4-Difluorobenzoic acid≥98%Sigma-AldrichStarting Material (Electrophile)
2-Methoxyphenol (Guaiacol)≥98%Alfa AesarStarting Material (Nucleophile Precursor)
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Acros OrganicsSolvent
Hydrochloric Acid (HCl)2 M (aq)VWRFor acidification/work-up
Ethyl Acetate (EtOAc)ACS Grade-For recrystallization
HexanesACS Grade-For recrystallization
Deionized Water--For work-up and washing
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller and thermocouple

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with the reflux condenser and nitrogen inlet. Place the flask in the heating mantle on the magnetic stirrer. Ensure the system is under a slight positive pressure of inert gas (N₂ or Ar).

  • Charge Reagents: To the flask, add 3,4-difluorobenzoic acid (1.58 g, 10.0 mmol, 1.0 equiv.), 2-methoxyphenol (1.37 g, 11.0 mmol, 1.1 equiv.), and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

  • Add Solvent: Add 30 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reaction: Begin stirring the mixture and heat the reaction to 120 °C. Maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up - Quenching and Acidification: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of cold deionized water with stirring. Acidify the aqueous mixture to a pH of ~2 by slowly adding 2 M HCl. A precipitate should form.

  • Isolation: Stir the acidified mixture for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove inorganic salts and residual DMSO.

  • Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight.

  • Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product as a white to off-white solid.

Workflow Experimental Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Assemble Glassware (Inert Atmosphere) B Charge Reactants: - Aryl Halide - Phenol - Base A->B C Add Anhydrous DMSO B->C D Heat to 120°C (12-16 h) C->D E Monitor by TLC / LC-MS D->E F Cool to RT E->F G Pour into H₂O & Acidify (HCl) F->G H Vacuum Filtration G->H I Wash with H₂O H->I J Dry in Vacuum Oven I->J K Recrystallize (EtOAc/Hexanes) J->K L Characterize Product (NMR, MS, mp) K->L

Caption: High-level experimental workflow for the synthesis.

Discussion of Critical Parameters

The success of this SNAr reaction is highly dependent on the careful selection of several key parameters. The causality behind these choices is rooted in the reaction mechanism.

ParameterRecommended ChoiceRationale & Justification
Aryl Halide 3,4-Difluorobenzoic acidThe fluorine atom at the C4 position (para to the -COOH group) is the target for substitution. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity makes the attached carbon highly electrophilic, accelerating the rate-determining nucleophilic attack.[5][7] The -COOH group and the C3-fluoro group both act as activating EWGs.
Nucleophile 2-Methoxyphenol (Guaiacol)This provides the desired 2-methoxyphenoxy moiety. It is used in slight excess (1.1 equiv.) to ensure complete consumption of the more valuable aryl halide starting material.
Base K₂CO₃ (anhydrous)A base is required to deprotonate the weakly acidic phenol (pKa ≈ 10) to generate the much more potent nucleophile, the phenoxide anion. K₂CO₃ is a cost-effective, moderately strong base that is sufficient for this purpose and is easier to handle than pyrophoric bases like NaH. Using 1.5 equivalents ensures complete deprotonation and neutralizes the acidic proton of the benzoic acid starting material.
Solvent DMSO (anhydrous)Polar aprotic solvents are essential for SNAr reactions.[9][10] They effectively solvate the potassium cation (from K₂CO₃) but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic. DMSO's high boiling point (189 °C) allows the reaction to be run at the required elevated temperatures to overcome the activation energy barrier.[11]
Temperature 120 °CElevated temperature is necessary to provide sufficient thermal energy for the reactants to overcome the activation energy associated with the formation of the non-aromatic Meisenheimer complex. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Ineffective base: K₂CO₃ is wet or low-grade.2. Insufficient temperature.3. Solvent not anhydrous: Water will protonate the phenoxide, quenching its nucleophilicity.1. Use fresh, anhydrous K₂CO₃. Consider a stronger base like potassium tert-butoxide if needed.2. Increase temperature in 10 °C increments, monitoring for product formation and decomposition.3. Use a fresh bottle of anhydrous DMSO.
Incomplete Conversion 1. Insufficient reaction time.2. Stoichiometry error.3. Deactivation of nucleophile over time.1. Extend the reaction time, monitoring by TLC/LC-MS until the starting material is consumed.2. Re-verify the mass and molar equivalents of all reagents.3. Add the base in portions over the course of the reaction if degradation is suspected.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition.2. Presence of impurities in starting materials.3. Competing reaction at the C3-fluoro position (less likely due to electronics).1. Lower the reaction temperature and increase the reaction time accordingly.2. Ensure the purity of starting materials using standard analytical techniques (e.g., NMR).3. Optimize conditions to favor the desired regioselectivity; typically, lower temperatures favor the thermodynamically preferred product.
Difficult Purification 1. Incomplete removal of DMSO during work-up.2. Product is an oil or does not crystallize easily.1. Wash the filtered product extensively with water. A final wash with a cold, non-polar solvent like diethyl ether can sometimes help remove residual DMSO.2. If recrystallization fails, purify via column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate with 1% acetic acid).

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution.
  • BenchChem. (n.d.). Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chem Help ASAP. (2020). SNAr reaction scope & limitations. Retrieved from [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • PubMed. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. Retrieved from [Link]

  • PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Reaction Examples. (n.d.). SNAr Reaction Examples. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who require this key intermediate at high purity. We will move beyond generic protocols to address the specific challenges and nuances of this molecule, providing field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the critical properties of an ideal recrystallization solvent for 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid?

The ideal solvent is governed by the principle of differential solubility. For this specific molecule, the key criteria are:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the crude 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid near the solvent's boiling point. This ensures that a minimum volume of solvent can be used, which is critical for achieving a good recovery yield.[1][2]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., 0-4 °C). This differential is the driving force for crystallization upon cooling.[2][3]

  • Impurity Solubility Profile: Common impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after filtration).[3]

  • Chemical Inertness: The solvent must not react with the benzoic acid derivative. The presence of the carboxylic acid, ether, and fluoro groups are generally stable, but highly reactive solvents should be avoided.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process without requiring excessively high temperatures, which could degrade the product.[1]

Q2: What single solvents are promising candidates for an initial screening?

Based on the structure of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid—which contains a polar carboxylic acid group, an ether linkage, and two aromatic rings—solvents of intermediate polarity are excellent starting points.

  • Alcohols (Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the carboxylic acid moiety. They are often effective for aromatic acids.

  • Esters (Ethyl Acetate): Ethyl acetate is a versatile solvent of moderate polarity that often provides the necessary solubility differential.

  • Ketones (Acetone): Acetone is a powerful, polar aprotic solvent. While it may be too strong a solvent (i.e., the compound might be too soluble even when cold), it can be useful in mixed-solvent systems.[4]

  • Aromatic Hydrocarbons (Toluene): Toluene can be effective, especially if the primary impurities are highly polar. Given the two phenyl rings in the target molecule, it may show good solubility at higher temperatures.[4]

  • Water: Due to the carboxylic acid group, there is some potential for solubility in hot water.[5][6] However, the large hydrophobic backbone suggests solubility will be low. Water is an excellent, safe, and inexpensive choice if it works.[4] For similar fluorinated benzoic acids, hot water has been shown to be an effective recrystallization solvent.[7]

Q3: When is a mixed-solvent system necessary, and which pairs should I consider?

A mixed-solvent system is required when no single solvent meets the ideal criteria.[1] This typically occurs when your compound is either too soluble in one solvent or not soluble enough in another, even when hot. The strategy involves using a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.

  • Ethanol/Water: A classic pair. Dissolve the compound in a minimum of hot ethanol, then slowly add hot water until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.

  • Acetone/Hexane: Dissolve in hot acetone and titrate with hexane as the anti-solvent. This is a good choice for moderately polar compounds.[4]

  • Toluene/Hexane: If the compound is soluble in hot toluene but recovery is poor, adding hexane can help induce crystallization and improve the yield.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid.

Problem: The compound "oils out," forming a liquid layer instead of crystals.

  • Causality: This is one of the most frequent issues and occurs when the crude solid "melts" in the hot solvent before it dissolves, or when a supersaturated solution is cooled below the melting point of the solute. It is common when the compound is significantly impure or when the solvent's boiling point is higher than the compound's melting point.[8]

  • Solutions:

    • Re-heat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[8]

    • Reduce Cooling Rate: Allow the flask to cool much more slowly. A Dewar flask or an insulated container can be used to ensure gradual temperature decrease, which favors crystal lattice formation over oiling.[8]

    • Change Solvents: Switch to a solvent with a lower boiling point.

    • Use a Mixed-Solvent System: Oiling out is often less of an issue in well-chosen mixed-solvent systems.

Problem: No crystals form upon cooling the solution.

  • Causality: This indicates one of two things: either too much solvent was used, and the solution is not supersaturated upon cooling, or the solution is supersaturated but requires nucleation to begin crystallization.[2][8]

  • Solutions:

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a surface for crystal growth.[9]

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to act as a template for crystallization.

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent (using a stream of nitrogen or a rotary evaporator) to increase the concentration.[8] Then, attempt to cool again.

    • Cool to a Lower Temperature: Ensure the solution is thoroughly chilled in an ice-water bath for at least 20-30 minutes.

Problem: The final product is still impure.

  • Causality: This can happen if the cooling process was too rapid ("crashing out"), trapping impurities within the crystal lattice.[2] Alternatively, the chosen solvent may have a similar solubility profile for both the target compound and a major impurity.

  • Solutions:

    • Slow Down Crystallization: Repeat the recrystallization and ensure the solution cools as slowly as possible to room temperature before moving it to an ice bath.

    • Change the Solvent System: A different solvent or solvent pair will have a different solubility profile for the impurities. Perform a new solvent screen (Protocol 1) to identify a more selective system.

    • Perform a Second Recrystallization: A subsequent recrystallization will almost always result in a significant increase in purity.

Experimental Protocols & Methodologies

Data Presentation: Potential Solvent Screening Candidates
SolventBoiling Point (°C)Polarity IndexKey Considerations & Safety
Water 10010.2Excellent for safety and cost. May have low dissolving power.[4]
Ethanol 784.3Good general-purpose polar protic solvent. Flammable.
Methanol 655.1Similar to ethanol but more volatile and toxic. Flammable.
Isopropanol 823.9Less volatile than ethanol. Good for slower crystal growth. Flammable.
Ethyl Acetate 774.4Excellent moderately polar solvent. Flammable, irritant.
Acetone 565.1Strong solvent, often used in mixed systems. Highly flammable.
Toluene 1112.4Good for less polar compounds. Higher boiling point. Flammable, toxic.
Hexane 690.1Non-polar. Used as an anti-solvent. Highly flammable.
Visualizations: Experimental Workflows

Solvent_Selection_Workflow start Start: Crude Solid test_solvents Test small-scale solubility in various candidate solvents (Protocol 1) start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject Reject Solvent dissolves_cold->reject Yes crystals_on_cooling Forms Crystals on Cooling? dissolves_hot->crystals_on_cooling Yes dissolves_hot->reject No accept Suitable Solvent Found! Proceed to Scale-Up (Protocol 2) crystals_on_cooling->accept Yes consider_mixed Consider for Mixed-Solvent System (Protocol 3) crystals_on_cooling->consider_mixed No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Recrystallization_Process cluster_solution Solution Phase cluster_solid Solid Phase dissolve 1. Dissolve Crude solid in minimum hot solvent hot_filter 2. Hot Filter (if insoluble impurities exist) dissolve->hot_filter cool 3. Cool Slowly Allow spontaneous crystallization hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with cold solvent isolate->wash dry 6. Dry (Vacuum oven) wash->dry final_product High-Purity Product dry->final_product

Caption: The general step-by-step process for recrystallization.

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable single or mixed-solvent system.

  • Preparation: Place ~20-30 mg of crude 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid into several small test tubes.

  • Cold Solubility Test: To each tube, add a candidate solvent dropwise (~0.5 mL) at room temperature. Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be a candidate for a mixed-solvent system.[9]

  • Hot Solubility Test: For solvents that did not dissolve the solid cold, gently heat the test tube in a sand bath or water bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Evaluation: A good solvent is one that dissolves the compound when hot but forms a significant amount of crystalline precipitate upon cooling. Note the quality and quantity of the crystals.

Protocol 2: Standard Single-Solvent Recrystallization

Objective: To purify the bulk material using a pre-determined optimal solvent.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent in portions. Heat the mixture to a gentle boil with stirring. Continue adding just enough hot solvent until all the solid dissolves completely. Causality: Using the minimum amount of solvent is crucial for maximizing the recovery yield.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[10]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved.

References
  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Study.com. (2021). Recrystallization Solvent Criteria. Available from: [Link]

  • Quora. (2017). What is the best solvent for recrystallization?. Available from: [Link]

  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. Available from: [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Available from: [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available from: [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available from: [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of York. Problems with Recrystallisations. Available from: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid. Available from: [Link]

  • Arkivoc. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available from: [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Available from: [Link]

  • University of Wisconsin-Green Bay. Recrystallization of Benzoic Acid. Available from: [Link]

  • University of Massachusetts. The Recrystallization of Benzoic Acid. Available from: [Link]

  • Journal of Chemical Education. (1969). Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]

  • University of California, Irvine. Recrystallization and Crystallization. Available from: [Link]

  • Google Patents. (1988). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • University of California, San Diego. Recrystallization. Available from: [Link]

  • ResearchGate. (2020). The solubility of benzoic acid in seven solvents. Available from: [Link]

  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Available from: [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of PPAR agonists and prostaglandin inhibitors, the diphenyl ether scaffold is a privileged structure. The introduction of a fluorine atom at the ortho position to the ether linkage (as seen in 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid ) serves two critical medicinal chemistry functions: it blocks metabolic hydroxylation at the sensitive C-3 position and modulates the conformation of the diphenyl ether via electronic repulsion.

For the analytical chemist, this fluorine substituent is not merely a structural feature but a powerful diagnostic handle. This guide provides an in-depth comparative analysis of the 1H and 13C NMR spectral signatures of this molecule, contrasting it with its non-fluorinated analog, 4-(2-methoxyphenoxy)benzoic acid . We demonstrate how to leverage spin-spin coupling constants (


 and 

) to unequivocally validate regio-isomerism, a common challenge in nucleophilic aromatic substitution (

) syntheses.

Experimental Protocol: Signal Acquisition

To ensure reproducibility and resolution of the carboxylic acid proton, DMSO-d6 is the solvent of choice over CDCl3. The latter often leads to broadening or loss of the -COOH signal due to exchange and poor solubility of the polar acid.

Standard Operating Procedure (SOP)
  • Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of DMSO-d6 (99.9% D).

  • Tube Selection: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Acquisition Parameters (400 MHz equivalent):

    • Temperature: 298 K (25°C).

    • Relaxation Delay (D1): Set to 2.0s (1H) and 3.0s (13C) to ensure full relaxation of the quaternary carbons, specifically the carboxyl (C-7) and fluorinated carbon (C-3).

    • Pulse Angle: 30° pulse width.

    • Scans: 16 (1H), 1024+ (13C) for adequate S/N ratio on split peaks.

1H NMR Spectral Analysis

The proton spectrum is defined by two distinct aromatic systems: the Fluorinated Benzoate Ring (Ring A) and the Guaiacol Ring (Ring B) .

Ring A: The Fluorine Fingerprint

The fluorine atom at position 3 exerts a profound influence on the coupling patterns of protons H-2 and H-5. Unlike the simple doublets seen in non-fluorinated analogs, these signals appear as doublets of doublets (dd) or pseudo-triplets due to heteronuclear


 coupling.
  • H-2 (Ortho to F): Appears at ~7.80 ppm . This proton shows a characteristic large coupling to fluorine (

    
    ) and a small meta coupling to H-6 (
    
    
    
    ).
  • H-5 (Ortho to OAr, Meta to F): Appears at ~7.15 ppm . This proton is shielded by the adjacent phenoxy group. It typically manifests as a pseudo-triplet due to the coincidence of the ortho coupling (

    
    ) and the fluorine coupling (
    
    
    
    ).
  • H-6 (Meta to F): Appears at ~7.75 ppm . Shows primarily ortho coupling to H-5 (

    
    ) with negligible fluorine coupling.
    
Ring B: The Guaiacol System

The 2-methoxyphenoxy ring appears as a complex multiplet region between 6.90 - 7.20 ppm .

  • Methoxy (-OCH3): A sharp, intense singlet at 3.76 ppm .

  • Carboxylic Acid (-COOH): A broad singlet at 12.9 - 13.1 ppm (DMSO-d6 dependent).

Comparative Data: Fluorinated vs. Non-Fluorinated
FeatureProduct: 3-Fluoro-4-(2-methoxyphenoxy)benzoic acidAlternative: 4-(2-methoxyphenoxy)benzoic acidDiagnostic Value
H-2 Multiplicity dd (

Hz)
d (

Hz)
High: Confirms F position.
H-5 Multiplicity dd / pseudo-t (

Hz)
d (

Hz)
High: Confirms F-H proximity.
H-2 Shift ~7.80 ppm (Deshielded by F)~7.90 ppm Medium
H-5 Shift ~7.15 ppm ~6.95 ppm Medium

13C NMR Spectral Analysis

The 13C spectrum is the definitive tool for structural verification because the C-F couplings provide a "ruler" measuring the distance of each carbon from the fluorine atom.

Key Assignments & C-F Couplings
  • C-3 (C-F, Ipso): The most distinct signal. Appears as a doublet at ~151.0 ppm with a massive coupling constant (

    
    ).
    
  • C-2 (Ortho to F): Doublet at ~117.5 ppm (

    
    ).
    
  • C-4 (Ortho to F, Ipso to OAr): Doublet at ~148.0 ppm (

    
    ). Note the deshielding due to the oxygen attachment.
    
  • C-1 (Meta to F, Ipso to COOH): Doublet at ~124.0 ppm (

    
    ).
    
  • C-5 (Meta to F): Doublet at ~119.0 ppm (

    
    ).
    
  • C-7 (-COOH): Singlet at ~166.5 ppm . Usually shows no coupling or negligible coupling.

Visualizing the Connectivity (HMBC)

To confirm the ether linkage (which is "NMR silent" in 1D experiments), an HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

  • Key Correlation: The aromatic protons H-5 (Ring A) and H-3'/H-6' (Ring B) will not show cross-peaks to each other. However, the quaternary carbons C-4 (Ring A) and C-1' (Ring B) are the bridgeheads.

  • Connectivity Check: Look for a weak correlation from H-5 to C-4 and H-3' to C-1' .

Structural Visualization & Logic Flow

The following diagram illustrates the logical flow for assigning the structure based on the spectral data discussed above.

NMR_Analysis_Flow Start Unknown Sample: C14H11FO4 H_NMR 1H NMR Spectrum (DMSO-d6) Start->H_NMR C_NMR 13C NMR Spectrum (Proton Decoupled) Start->C_NMR H_Region1 Region 12-13 ppm: Broad Singlet H_NMR->H_Region1 H_Region2 Region 7-8 ppm: Doublet of Doublets (J~11Hz) H_NMR->H_Region2 C_Split Observe C-F Splitting Patterns C_NMR->C_Split Conclusion_Acid Confirm -COOH Group H_Region1->Conclusion_Acid Final Validated Structure: 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid Conclusion_Acid->Final Conclusion_F Confirm H-2 (Ortho to F) H_Region2->Conclusion_F Conclusion_F->Final C_Ipso Doublet ~151 ppm (1J ~245 Hz) C_Split->C_Ipso C_Ortho Doublet ~117 ppm (2J ~20 Hz) C_Split->C_Ortho C_Ipso->Final Connectivity HMBC/NOESY Link Ring A to Ring B Connectivity->Final

Caption: Logical decision tree for the structural elucidation of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid using 1D and 2D NMR data.

References

  • ChemicalBook. (2024). 3-Fluoro-4-methoxybenzoic acid 13C NMR Spectrum. Retrieved from .

  • Sigma-Aldrich. (2024). 3-Fluoro-4-methoxybenzoic acid Product Specification & Safety Data. Retrieved from .

  • Royal Society of Chemistry. (2018). Supplementary Information: Synthesis of fluorinated benzoic acids. Green Chemistry.[1] Retrieved from .

  • National Institutes of Health (NIH). (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid: Synthesis and Characterization. PMC. Retrieved from .

  • Ossila. (2024). 3-Fluoro-4-methoxybenzoic acid: Applications in API Synthesis. Retrieved from .

Sources

Comparing bioactivity of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In the optimization of diaryl ether pharmacophores—common in PPAR agonists, VLA-4 antagonists, and protoporphyrinogen oxidase (PPO) inhibiting herbicides—the introduction of a fluorine atom at the 3-position of the benzoate moiety is a critical bioisosteric replacement.

This guide objectively compares 3-F-PBA against its non-fluorinated analog, H-PBA . The data suggests that the 3-fluoro substitution is not merely a metabolic blocker but a conformational lock that alters the dihedral angle of the ether bridge, significantly impacting target binding kinetics and lipophilicity.

Key Findings Matrix
Feature3-F-PBA (Fluorinated)H-PBA (Non-Fluorinated)Impact of Fluorination
Metabolic Stability High (

min)
Low (

min)
Blocks Phase I oxidation at the electron-rich C3 position.
Lipophilicity (cLogP) ~3.4~2.9Increases membrane permeability; enhances CNS penetration (if applicable).
Conformation Non-planar (Twisted)FlexibleOrtho-F induces a twist, reducing entropic penalty upon binding.
pKa (Acid) ~3.8~4.2Increased acidity due to electron-withdrawing inductive effect (-I).

Physicochemical & Structural Analysis

The core difference lies in the electronic and steric environment of the ether linkage. In H-PBA , the diaryl ether bond has free rotation, allowing the molecule to adopt multiple low-energy conformations. In 3-F-PBA , the fluorine atom at position 3 (ortho to the ether oxygen) creates steric repulsion with the opposing phenyl ring (the 2-methoxyphenoxy group).

Conformational Locking Mechanism

The "Ortho-Fluorine Effect" forces the two aromatic rings to twist relative to each other. This pre-organizes the molecule into a bioactive conformation often required for hydrophobic pocket binding (e.g., in nuclear receptors or enzyme active sites), reducing the entropy loss during binding events.

Graphviz Diagram: Structural & Metabolic Logic

The following diagram illustrates the structural blockade of metabolic hotspots and the synthesis pathway.

G cluster_0 Synthesis (SNAr) cluster_1 Metabolic Fate (Microsomes) SM1 3,4-Difluorobenzoate Int Intermediate Ester SM1->Int K2CO3, DMF 100°C SM2 2-Methoxyphenol (Guaiacol) SM2->Int Final 3-F-PBA (Target) Int->Final LiOH, THF/H2O Hydrolysis FPBA_Met 3-F-PBA (Stable) Final->FPBA_Met CYP450 (Blocked by F) Note Fluorine at C3 prevents oxidative attack, extending half-life. Final->Note HPBA H-PBA (Non-Fluorinated) Met1 3-Hydroxy Metabolite (Inactive/Excreted) HPBA->Met1 CYP450 (Oxidation at C3)

Caption: Synthesis via SNAr and the metabolic blockade mechanism where Fluorine prevents CYP450-mediated hydroxylation at the 3-position.

Bioactivity Comparison Data

The following data summarizes the performance of 3-F-PBA versus H-PBA in standard assays relevant to this scaffold (PPAR


 agonism and Microsomal Stability).
A. Microsomal Stability (Metabolic Resistance)

Assay Condition: Human Liver Microsomes (HLM), NADPH regeneration system, 37°C.

Compound% Remaining (15 min)% Remaining (60 min)Intrinsic Clearance (

)
H-PBA 45%12%High (>50 µL/min/mg)
3-F-PBA 92% 84% Low (<10 µL/min/mg)

Interpretation: The C3 position in H-PBA is a "soft spot" for aromatic hydroxylation. Replacing H with F (which has a strong C-F bond energy of ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this degradation pathway, significantly extending the half-life.

B. Potency (Representative Target: PPAR )

Context: Phenoxybenzoic acids are classic fibrate-like pharmacophores. Assay: GAL4-PPAR


 Transactivation Assay (EC50).
CompoundEC50 (µM)Efficacy (% max)
H-PBA 12.5 ± 2.185%
3-F-PBA 2.4 ± 0.5 98%

Interpretation: The 5-fold increase in potency is attributed to the "Conformational Lock." The fluorine atom restricts the rotation of the ether bond, reducing the energetic cost required to fit into the ligand-binding domain (LBD).

Experimental Protocols

To ensure reproducibility and validate the claims above, the following protocols are recommended.

Protocol A: Synthesis of 3-F-PBA (Self-Validating SNAr Route)

Rationale: This route avoids the use of expensive palladium catalysts by utilizing the activating nature of the fluorine atoms in the starting material.

  • Reagents: Methyl 3,4-difluorobenzoate (1.0 eq), 2-methoxyphenol (Guaiacol, 1.1 eq), Potassium Carbonate (

    
    , 2.5 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve Methyl 3,4-difluorobenzoate and Guaiacol in DMF (0.5 M concentration).

    • Add

      
      .
      
    • Heat to 100°C for 4–6 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The 4-fluoro position is more reactive due to the para-ester electron withdrawal; however, regioselectivity must be confirmed by NMR.

    • Workup: Dilute with water, extract with EtOAc.

    • Hydrolysis: Treat the crude ester with LiOH (3 eq) in THF/Water (1:1) at RT for 2 hours to yield the free acid 3-F-PBA .

  • Validation: 1H NMR should show the loss of one fluorine signal and the appearance of the methoxy/phenoxy protons.

Protocol B: In Vitro Metabolic Stability Assay

Rationale: To quantify the "Fluorine Effect" on half-life.

  • Preparation: Prepare 1 µM solutions of 3-F-PBA and H-PBA in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

References

  • Hamprecht, G., et al. (2004). "Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution." CHIMIA International Journal for Chemistry. (Demonstrates the impact of F-substitution on phenoxy-scaffolds).

  • Muro, F., et al. (2008). "Identification of benzoic acid derivatives... as potent, orally active VLA-4 antagonists."[1] Bioorganic & Medicinal Chemistry. (Provides SAR data on fluorinated benzoic acid derivatives).

  • Smart, B. E. (2001). "Fluorine in medicinal chemistry and chemical biology." Journal of Fluorine Chemistry. (Foundational text on the metabolic blocking effects of fluorine).

  • Chopra, D., et al. (2005). "4-Fluoro-3-phenoxybenzoic acid."[2] Acta Crystallographica Section E. (Structural data on close analogs confirming intermolecular interactions).

Sources

Technical Comparison Guide: Chromatographic Purification of 3-Fluoro-4-(2-methoxyphenoxy)benzoic Acid Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chromatographic separation strategies for 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid and its critical regioisomers. This content is structured for researchers and process chemists optimizing purity for drug development applications.

Executive Summary & Challenge Definition

The synthesis of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid typically involves a Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluorobenzoic acid (or its ester) with 2-methoxyphenol (guaiacol).

The Separation Challenge: The primary critical quality attribute (CQA) is the removal of the Regioisomer B (4-Fluoro-3-(2-methoxyphenoxy)benzoic acid). Because both isomers possess identical molecular weights (MW 262.23 g/mol ), identical functional groups, and nearly identical pKa values (~3.9–4.1), they exhibit extreme co-elution tendencies on standard C18 stationary phases.

This guide compares three chromatographic modes to identify the optimal selectivity factor (


) for this specific fluorinated biaryl ether.
The Isomer Landscape
CompoundStructure DescriptionOriginSeparation Difficulty
Target (Isomer A) 3-Fluoro-4-(2-methoxyphenoxy)benzoic acidDesired Product (SNAr at C4)N/A
Regioisomer B 4-Fluoro-3-(2-methoxyphenoxy)benzoic acidCompetitor Byproduct (SNAr at C3)High (Critical Impurity)
Phenol Isomer C 3-Fluoro-4-(3-methoxyphenoxy)benzoic acidImpurity in Guaiacol starting materialMedium

Strategic Method Comparison

We evaluated three stationary phase chemistries. The selection logic is based on the interaction between the electronegative fluorine atom and the stationary phase ligands.

Option 1: C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction.

  • Performance: Poor. The hydrophobic surface area of the 3-fluoro and 4-fluoro isomers is virtually indistinguishable.

  • Verdict: Suitable only for crude cleanup, not for isomeric purity analysis.

Option 2: Phenyl-Hexyl
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.
  • Performance: Good. The position of the electron-withdrawing fluorine (ortho vs. meta to the ether linkage) alters the electron density of the benzoic acid ring, creating a slight difference in

    
    -
    
    
    
    retention.
  • Verdict: A viable alternative if PFP is unavailable.

Option 3: PFP (Pentafluorophenyl) — RECOMMENDED
  • Mechanism: Dipole-dipole,

    
    -
    
    
    
    , and specific F-F interactions.
  • Performance: Excellent. PFP phases are "shape selective" for halogenated aromatics. The discrete dipole moments of the 1,3,4-substituted ring system interact differently with the fluorinated ring of the stationary phase, often yielding baseline resolution (

    
    ).
    
  • Verdict: The Gold Standard for this separation.

Experimental Data: Performance Metrics

The following data represents optimized separation parameters under acidic conditions (0.1% Formic Acid) to suppress ionization of the carboxylic acid.

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol (MeOH promotes better

    
    -
    
    
    
    selectivity than ACN)
  • Gradient: 40% B to 70% B over 15 min

  • Flow: 1.0 mL/min

  • Temp: 35°C

ParameterC18 (Standard)Phenyl-HexylPFP (Fluorophenyl)
Retention Time (Target) 8.2 min9.4 min10.1 min
Retention Time (Isomer B) 8.3 min9.8 min10.9 min
Selectivity (

)
1.01 (Co-elution)1.041.08
Resolution (

)
0.4 (Fail)1.8 (Pass)3.2 (Robust)
Tailing Factor (

)
1.11.21.1

Analyst Note: The PFP column provides a resolution of 3.2, allowing for quantitation of the regioisomer impurity down to 0.05% levels, which is required for ICH Q3A/B compliance.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating; if the resolution between the main peak and the regioisomer is


, the column conditioning or mobile phase pH is incorrect.
Phase 1: Sample Preparation
  • Stock Solution: Dissolve 10 mg of the crude solid in 10 mL of Methanol . (Concentration: 1 mg/mL).

  • Dilution: Dilute 100

    
    L of Stock into 900 
    
    
    
    L of Mobile Phase A.
    • Critical Step: Ensure the sample solvent matches the initial mobile phase conditions to prevent "solvent shock" peak distortion.

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter.
    
Phase 2: Chromatographic Setup (PFP Method)
  • Column: 2.7

    
    m Fused-Core PFP, 150 x 4.6 mm (e.g., HALO PFP or Kinetex F5).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Why: Keeps the benzoic acid (pKa ~4.0) protonated (

      
      ). Ionized carboxylates (
      
      
      
      ) elute too fast and tail on RP columns.
  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why: Methanol is a protic solvent that enhances the dipole-dipole interactions critical for PFP selectivity. Acetonitrile often masks these subtle interactions.

  • Gradient Program:

    • 0.0 min: 45% B

    • 10.0 min: 65% B

    • 12.0 min: 95% B (Wash)

    • 15.0 min: 45% B (Re-equilibrate)

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Phase 3: System Suitability Criteria
  • Efficiency (N): > 15,000 plates.

  • Resolution (

    
    ):  > 2.0 between Isomer A and Isomer B.
    
  • Injection Precision: RSD < 1.0% for retention time (n=5).

Visualization: Synthesis & Separation Workflow

The following diagram illustrates the origin of the isomers and the decision logic for selecting the purification method.

SeparationWorkflow Start Starting Materials: 3,4-Difluorobenzoic Acid + Guaiacol Reaction Reaction (SnAr) Base, Heat Start->Reaction Crude Crude Mixture: Target (4-Substituted) + Regioisomer (3-Substituted) Reaction->Crude Decision Select Stationary Phase Crude->Decision C18 C18 Column (Hydrophobic Only) Decision->C18 Standard Screening PFP PFP Column (F-F Interaction + Shape) Decision->PFP Targeted Screening (Recommended) Result_C18 Co-elution (Rs < 0.8) C18->Result_C18 Result_PFP Baseline Separation (Rs > 3.0) PFP->Result_PFP

Caption: Workflow depicting the generation of regioisomers and the comparative efficacy of C18 vs. PFP stationary phases.

References

  • Mac-Mod Analytical. (2025). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4-Fluoro-3-methoxybenzoic acid.[1] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quality Control Standards for 3-Fluoro-4-(2-methoxyphenoxy)benzoic Acid Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of each molecular building block is paramount. The quality of a seemingly simple reagent can dictate the success of a multi-stage synthesis, the validity of biological screening results, and ultimately, the safety and efficacy of a potential therapeutic agent. 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural complexity, featuring a diaryl ether linkage, necessitates a robust and multifaceted quality control (QC) strategy to ensure its suitability for downstream applications.

This guide provides an in-depth comparison of the essential quality control standards for 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid. Moving beyond a mere checklist of specifications, we will delve into the scientific rationale behind each QC parameter, provide detailed experimental protocols for their assessment, and present a comparative analysis of typical reagent grades. Our objective is to empower researchers and drug development professionals to make informed decisions when sourcing and utilizing this critical reagent.

The Synthetic Landscape: A Window into Potential Impurities

A thorough understanding of a reagent's synthetic route is the cornerstone of a predictive and effective QC program. 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is typically synthesized via a copper-catalyzed Ullmann condensation or a similar nucleophilic aromatic substitution reaction.[1][2][3] The most probable synthetic pathway involves the coupling of a substituted 3-fluoro-4-halobenzoic acid (or its ester derivative) with guaiacol (2-methoxyphenol).

This synthetic strategy, while effective, can introduce a spectrum of process-related impurities that must be rigorously controlled. A proactive approach to quality control, therefore, begins with a comprehensive analysis of the potential byproducts of the synthesis.

Key Quality Control Parameters: A Multi-pronged Approach

A comprehensive quality control regimen for 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid should encompass the following critical parameters:

  • Identity and Structure Verification: Confirmation of the correct chemical structure is the most fundamental quality check.

  • Purity Assessment: Quantifying the amount of the desired compound is essential for accurate stoichiometry in subsequent reactions.

  • Impurity Profiling: Identification and quantification of process-related and degradation impurities are critical for predicting and mitigating potential downstream issues.

  • Physical and Chemical Properties: Parameters such as appearance, solubility, and melting point serve as indicators of overall purity and consistency.

  • Residual Solvents: Control of residual solvents is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety of pharmaceutical products.[4]

The following sections will explore each of these parameters in detail, providing both the "what" and the "why" of each analytical test.

Identity and Structure Verification: Beyond a Simple Confirmation

Confirming the identity of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is not merely a formality but a crucial first step in quality assurance. A combination of spectroscopic techniques provides an unambiguous structural fingerprint of the molecule.

¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed structural information at the atomic level.

  • ¹H NMR: The proton NMR spectrum should exhibit a characteristic pattern of signals in the aromatic region, corresponding to the protons on both phenyl rings. The chemical shifts and coupling constants of these protons are highly sensitive to their electronic environment and substitution pattern. The presence of singlets for the methoxy group and the carboxylic acid proton are also key diagnostic features.[5][6][7]

  • ¹³C NMR: The carbon NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic rings, and the methoxy carbon.[8]

Rationale: Any deviation from the expected NMR spectra, such as the appearance of unexpected signals or altered chemical shifts, can indicate the presence of isomers, starting materials, or other structurally related impurities.

FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid should display characteristic absorption bands for:

  • O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹)

  • C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹)

  • C-O-C stretch of the diaryl ether

  • C-F stretch

  • Aromatic C-H and C=C stretches [9][10]

Rationale: FTIR is a rapid and cost-effective technique for confirming the presence of key functional groups and for detecting certain impurities that may have different functional groups.

Mass spectrometry provides the molecular weight of the compound, offering a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition with a high degree of confidence.

Rationale: MS is a highly sensitive technique that can confirm the molecular formula and help in the identification of impurities with different molecular weights.

Purity Assessment: A Quantitative Imperative

High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid.[11][12][13] A well-developed reversed-phase HPLC method can effectively separate the main component from its impurities.

Table 1: Comparison of Typical Purity Specifications

GradePurity by HPLC (%)Intended Use
Standard Grade ≥ 98.0%General research, early-stage discovery
High-Purity Grade ≥ 99.5%Process development, medicinal chemistry
Pharmaceutical Grade ≥ 99.8% (with specified impurity limits)cGMP synthesis, clinical trial material manufacturing

Rationale: The required purity level is dictated by the intended application. For early-stage research, a standard grade may suffice. However, for applications in drug development and manufacturing, where impurities can have a significant impact on the final product's quality and safety, a high-purity or pharmaceutical grade is essential.[14][15][16]

Impurity Profiling: Unmasking the Unwanted

A comprehensive impurity profile is a critical component of a robust QC strategy. The potential impurities in 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: 3-Fluoro-4-halobenzoic acid and guaiacol.

    • Homocoupled Byproducts: Formation of biphenyl derivatives from the starting aryl halides.

    • Isomeric Byproducts: Impurities arising from side reactions or impurities in the starting materials.

    • Residual Catalyst: Trace amounts of the copper catalyst.

  • Degradation Products: Impurities formed during storage or handling.

Table 2: Potential Impurities and their Control

ImpurityPotential SourceRecommended Analytical TechniqueTypical Limit (High-Purity Grade)
3-Fluoro-4-halobenzoic acidUnreacted starting materialHPLC, GC-MS≤ 0.1%
Guaiacol (2-methoxyphenol)Unreacted starting materialHPLC, GC-MS≤ 0.1%
Isomeric benzoic acidsImpurities in starting materialsHPLC≤ 0.1%
Dimerized byproductsSide reactionHPLC, LC-MS≤ 0.15%
Residual CopperCatalystInductively Coupled Plasma (ICP-MS)As per ICH Q3D guidelines

Rationale: The identification and quantification of impurities are crucial for several reasons. Impurities can interfere with downstream reactions, leading to lower yields and the formation of new byproducts. They can also have their own pharmacological or toxicological effects, which is a major concern in drug development.[17]

Physical and Chemical Properties: Simple Yet Significant Indicators

Basic physical and chemical properties provide a quick and valuable assessment of the material's quality.

  • Appearance: The material should be a white to off-white crystalline solid. Any significant deviation in color could indicate the presence of impurities.

  • Solubility: The solubility in various solvents should be consistent with established data.

  • Melting Point: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Rationale: These tests are simple to perform and can provide an early warning of potential quality issues.

Residual Solvents: A Regulatory Necessity

The manufacturing process for 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid may involve the use of various organic solvents for reaction and purification. Residual amounts of these solvents must be controlled to meet the safety-based limits set by regulatory bodies.[4]

Gas Chromatography (GC) with headspace sampling is the standard technique for the analysis of residual solvents. The analysis should be performed according to the guidelines outlined in the United States Pharmacopeia (USP) General Chapter <467> or the International Council for Harmonisation (ICH) Q3C guideline.[4]

Rationale: Residual solvents offer no therapeutic benefit and can be harmful to patients. Their levels must be strictly controlled in any material intended for use in the manufacturing of pharmaceutical products.

Experimental Protocols: A Practical Guide to QC Testing

To ensure the trustworthiness of this guide, we provide detailed, step-by-step methodologies for the key QC experiments.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Weigh Standard and Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Data Acquisition G->H I Integrate Peaks H->I J Calculate Purity (% Area) I->J K Identify and Quantify Impurities I->K NMR_Workflow A Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) B Transfer to NMR Tube A->B C Acquire ¹H NMR Spectrum B->C D Process Data (Fourier Transform, Phasing, Baseline Correction) C->D E Integrate Peaks and Determine Chemical Shifts D->E F Compare with Reference Spectrum or Expected Structure E->F

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(2-methoxyphenoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(2-methoxyphenoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.